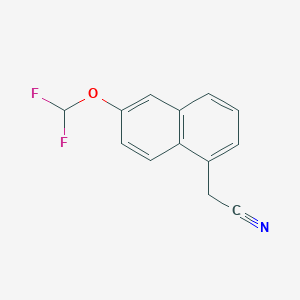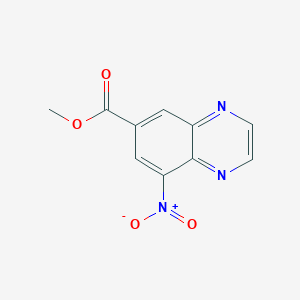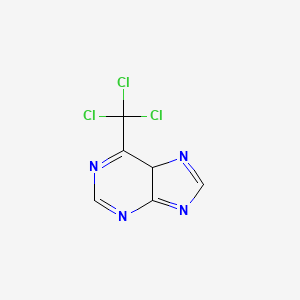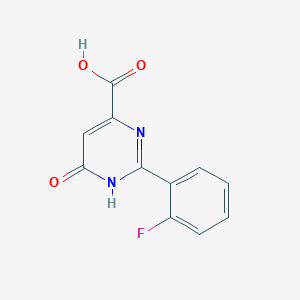
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone typically involves the chlorination of 7,8-dimethylquinoline followed by the introduction of an ethanone group at the 3-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloro-4-hydroxy-7,8-dimethylquinolin-3-yl)ethanone: Similar structure with a hydroxyl group at the 4-position.
1-(2-Chloro-7,8-dimethylquinolin-3-yl)methanol: Similar structure with a methanol group instead of an ethanone group.
Uniqueness
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of both chlorine and ethanone functional groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClNO |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6H,1-3H3 |
Clave InChI |
MZIHZRGVLUXYER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=NC(=C(C=C2C=C1)C(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[tert-Butyl(dimethyl)silyl]-1-phenylethan-1-one](/img/structure/B11873346.png)




![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)







![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)
